2-(2-Hydroxyethyl)piperidin-4-one, trifluoroacetic acid
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Overview
Description
2-(2-Hydroxyethyl)piperidin-4-one; trifluoroacetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxyethyl)piperidin-4-one; trifluoroacetic acid typically involves the reaction of piperidin-4-one with 2-hydroxyethyl bromide in the presence of a suitable base, followed by the addition of trifluoroacetic acid. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethyl)piperidin-4-one; trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form piperidin-4-one derivatives with different functional groups.
Reduction: Reduction reactions can yield piperidine derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl)piperidin-4-one; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-hydroxyethyl)piperidin-4-one; trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Piperidine
Piperidin-4-one
2-Hydroxyethylpiperidine
Trifluoroacetic acid derivatives
Uniqueness: 2-(2-Hydroxyethyl)piperidin-4-one; trifluoroacetic acid is unique due to its specific structural features and the presence of both hydroxyethyl and trifluoroacetic acid groups. These features contribute to its distinct chemical and biological properties compared to other piperidine derivatives.
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Properties
Molecular Formula |
C9H14F3NO4 |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)piperidin-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c9-4-2-6-5-7(10)1-3-8-6;3-2(4,5)1(6)7/h6,8-9H,1-5H2;(H,6,7) |
InChI Key |
ALQIPIGOQUCAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1=O)CCO.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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